molecular formula C8H6FN3S2 B1348863 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 73310-96-0

5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No.: B1348863
CAS No.: 73310-96-0
M. Wt: 227.3 g/mol
InChI Key: YLDUFJAYNMXNSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 2-fluoroaniline with thiosemicarbazide under acidic conditions to form the intermediate 2-fluoro-phenylthiosemicarbazide . This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic ring and fluorine atom may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 5-(2-Chloro-phenylamino)-[1,3,4]thiadiazole-2-thiol
  • 5-(2-Methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol

Uniqueness: 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C8H6FN3S2C_8H_6FN_3S_2 with a molecular weight of 227.28 g/mol. The structure features a thiadiazole ring substituted with a fluorinated phenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including the target compound, exhibit notable antimicrobial properties. A study highlighted that compounds containing the 1,3,4-thiadiazole moiety showed significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 μg/mL
This compoundE. coli64 μg/mL
Other Thiadiazole DerivativePseudomonas aeruginosa25 μg/mL

The presence of halogen atoms in the phenyl ring has been shown to enhance the antibacterial efficacy of these compounds .

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. In particular, compounds containing the thiadiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives with a similar structure were effective in inducing apoptosis in HepG-2 liver cancer cells .

Case Study: Cytotoxic Effects on HepG-2 Cells

In vitro assays indicated that treatment with this compound resulted in:

  • An increase in the percentage of cells in the G0/G1 phase from 45.86% (untreated) to 52.33%.
  • A decrease in cells in the G2/M phase from 17.05% (untreated) to 10.41% after treatment .

These findings suggest that this compound may disrupt the cell cycle and induce apoptosis through mitochondrial pathways.

The mechanism by which thiadiazoles exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For instance, some studies have indicated that these compounds can inhibit monoamine oxidase (MAO), an important enzyme involved in neurotransmitter metabolism .

Table 2: MAO Inhibition Activity

CompoundIC50 (μM)
This compoundNot specified
Standard Inhibitor (Selegiline)0.50

This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, suggesting potential applications in treating mood disorders.

Properties

IUPAC Name

5-(2-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDUFJAYNMXNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNC(=S)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351692
Record name 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73310-96-0
Record name 73310-96-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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